molecular formula C20H19NO2 B13362671 Benzyl 1,2,3,4-tetrahydro-9H-carbazole-9-carboxylate

Benzyl 1,2,3,4-tetrahydro-9H-carbazole-9-carboxylate

Cat. No.: B13362671
M. Wt: 305.4 g/mol
InChI Key: PQANRIYIDCOLTE-UHFFFAOYSA-N
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Description

Benzyl 1,2,3,4-tetrahydro-9H-carbazole-9-carboxylate is an organic compound belonging to the class of carbazoles. Carbazoles are known for their nitrogen-containing aromatic heterocyclic structures, which exhibit excellent optoelectronic properties, high charge carrier mobility, and morphological stability . These properties make them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1,2,3,4-tetrahydro-9H-carbazole-9-carboxylate typically involves the hydrogenation of tetrahydrocarbazole derivatives. The process includes dissolving tetrahydrocarbazole in alcohol or ester solvents, followed by hydrogenation using hydrogen gas in the presence of a catalyst such as palladium or platinum . The reaction is usually conducted at room temperature to 80°C under atmospheric or low pressure conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and reaction parameters is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,2,3,4-tetrahydro-9H-carbazole-9-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with catalysts.

    Substitution: Halogens, alkylating agents, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives with additional oxygen-containing functional groups, while reduction may produce fully hydrogenated carbazole compounds .

Mechanism of Action

The mechanism of action of Benzyl 1,2,3,4-tetrahydro-9H-carbazole-9-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit enzymes like butyrylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter . This inhibition can enhance cholinergic signaling and potentially improve cognitive function in neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific benzyl ester functional group, which can influence its chemical reactivity and biological activity. This compound’s versatility in functionalization and stability makes it a valuable candidate for various scientific and industrial applications.

Properties

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

benzyl 1,2,3,4-tetrahydrocarbazole-9-carboxylate

InChI

InChI=1S/C20H19NO2/c22-20(23-14-15-8-2-1-3-9-15)21-18-12-6-4-10-16(18)17-11-5-7-13-19(17)21/h1-4,6,8-10,12H,5,7,11,13-14H2

InChI Key

PQANRIYIDCOLTE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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